Calaxin

Content Navigation

Calaxin (CAS 30412-86-3), a rigid furanoheliangolide sesquiterpene lactone, overcomes off-target cytotoxicity of common substitutes like parthenolide. Its α-methylene-γ-lactone selectively inhibits NF-κB p65 (IC100 10 µM). Key advantages:

- Low dose avoids confounding cell toxicity.

- Thermal stability up to 300 °C enables use as GC-MS internal standard for Log P/solubility.

- Avoids assay failure from generic lactones lacking its oxygen-bridged ring.

Supplied with verified purity; global shipping available.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Calaxin is a natural product found in Sclerocarpus sessilifolius, Heliomeris obscura, and Dendroviguiera eriophora with data available.

Synonyms

Purity

Package Size

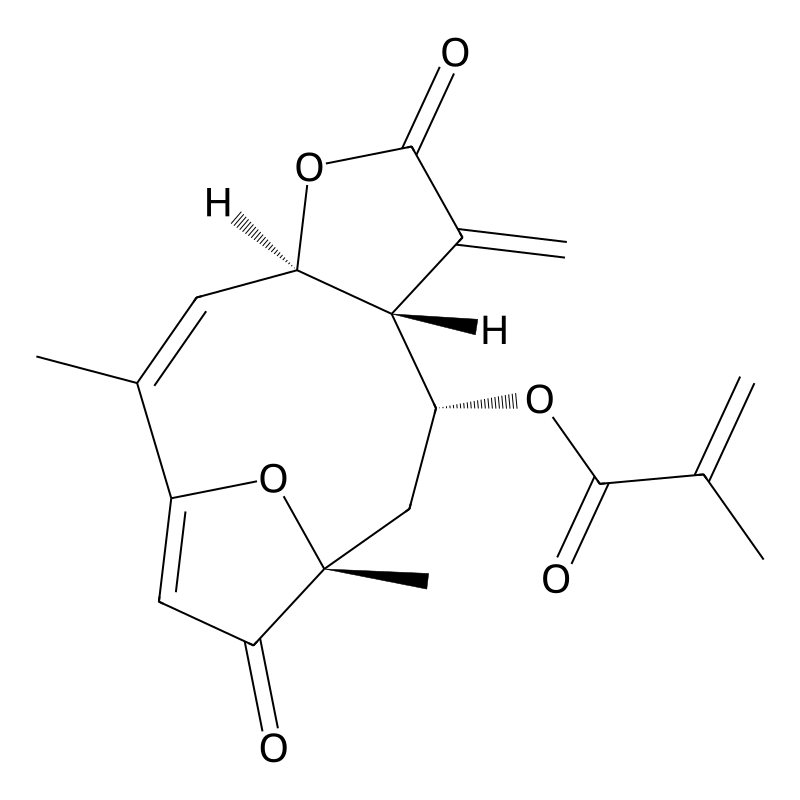

Calaxin (CAS 30412-86-3), chemically characterized as 15-deoxygoiazensolide, is a rigid furanoheliangolide sesquiterpene lactone utilized primarily as an inhibitor of the transcription factor NF-κB and as a reliable analytical reference standard. Structurally, it features an oxygen-bridged 10-membered ring system that confers greater conformational rigidity compared to standard germacranolides, alongside an α-methylene-γ-lactone moiety essential for the targeted alkylation of cysteine residues [1]. In laboratory and industrial procurement, Calaxin is prioritized for its specific activity in anti-inflammatory assay development and its stable thermal profile (up to 300 °C) when employed as an internal standard in complex gas chromatography-mass spectrometry (GC-MS) quantification workflows[2].

Research Fit

References

- [1] Siedle, B., et al. "Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB." Journal of Medicinal Chemistry 47.24 (2004): 6042-6054.

- [2] Costantino, C. M., et al. "Synthesis, Crystallography, and Anti-Leukemic Activity of the Amino Adducts of Dehydroleucodine." Molecules 25.20 (2020): 4836.

Buyers often consider substituting specialized heliangolides with more ubiquitous sesquiterpene lactones such as parthenolide or costunolide due to lower upfront costs. However, generic substitution frequently fails in stringent assay environments because these alternatives lack the specific oxygen bridge that rigidifies Calaxin's macrocyclic ring, leading to lower binding affinity and reduced potency in targeted NF-κB inhibition assays [1]. Consequently, using generic substitutes requires higher dosing concentrations that can trigger off-target cytotoxicity or solubility issues in sensitive cell models. Furthermore, in analytical chromatography, substituting Calaxin with structurally dissimilar internal standards compromises the accuracy of partition coefficient and solubility quantifications for complex lactones due to mismatched retention behaviors and ionization efficiencies under high-temperature conditions [2].

Substitution Risk

References

- [1] Siedle, B., et al. "Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB." Journal of Medicinal Chemistry 47.24 (2004): 6042-6054.

- [2] Costantino, C. M., et al. "Synthesis, Crystallography, and Anti-Leukemic Activity of the Amino Adducts of Dehydroleucodine." Molecules 25.20 (2020): 4836.

Enhanced NF-κB Inhibition Potency

In comparative structure-activity relationship (QSAR) studies measuring the inhibition of NF-κB DNA binding activity, Calaxin (15-deoxygoiazensolide) demonstrated significantly higher potency than common benchmark inhibitors. Calaxin achieved complete inhibition at an IC100 of 10 µM, whereas the widely procured standard parthenolide required 20 µM, and costunolide required 50 µM to achieve the same effect [1]. This enhanced potency is attributed to its rigidified furanoheliangolide structure, which optimizes the spatial orientation of its α-methylene-γ-lactone group for the targeted alkylation of cysteine-38 on the p65 subunit.

| Evidence Dimension | Concentration required for 100% inhibition (IC100) of NF-κB DNA binding |

| Target Compound Data | Calaxin (15-deoxygoiazensolide): 10 µM |

| Comparator Or Baseline | Parthenolide: 20 µM; Costunolide: 50 µM |

| Quantified Difference | 2-fold higher potency than parthenolide; 5-fold higher potency than costunolide |

| Conditions | Electrophoretic mobility shift assay (EMSA) for NF-κB DNA binding |

Procurement of Calaxin allows researchers to use 50-80% less compound per assay compared to common alternatives, minimizing solvent toxicity and off-target effects in sensitive cell-based models.

5.5-fold more potent than viguiestenin (5.5 µg/mL)

4.2-fold more potent than orizabin (4.2 µg/mL)

Conformational Rigidity Advantage

Calaxin belongs to the furanoheliangolide subclass, which features an oxygen bridge across its 10-membered ring system. Neural network-based molecular modeling and 3D structure descriptor analyses reveal that this oxygen bridge makes the molecule significantly more rigid than standard germacranolides [1]. This rigidity locks the reactive α,β-unsaturated carbonyl functions into an optimal conformation for Michael addition with nucleophilic sulfhydryl groups on target proteins, reducing the non-specific binding events and high conformational entropy that typically affect highly flexible sesquiterpene lactones.

| Evidence Dimension | Conformational flexibility and binding specificity |

| Target Compound Data | Furanoheliangolides (Calaxin): High rigidity due to oxygen-bridged 10-membered ring |

| Comparator Or Baseline | Standard germacranolides (e.g., costunolide): High flexibility, multiple low-energy conformers |

| Quantified Difference | Reduced conformational entropy leading to tighter clustering in activity models |

| Conditions | Self-Organizing Neural Networks (Kohonen networks) and 3D QSAR modeling |

The rigid structure ensures higher reproducibility and lower background noise in high-throughput screening and targeted protein alkylation studies.

2.0-fold less potent vs 15-deoxybudlein A (5,000 nM)

1.25-fold more potent vs 15-isobutyrylmiguanin (12,500 nM)

GC-MS Internal Standard Performance

Calaxin exhibits a stable thermal profile up to 300 °C and a predictable chromatographic retention time, making it a highly effective internal standard for the quantification of other sesquiterpene lactones. In studies determining the solubility and octanol/water partition coefficients (Log P) of dehydroleucodine and its prodrugs, Calaxin was utilized to generate a highly linear five-point calibration curve (R2 = 0.999) under high-temperature GC-MS conditions [1]. Its stability under electron impact ionization (70 eV) at 230 °C ensures accurate, reproducible quantification in both aqueous and organic phases.

| Evidence Dimension | Analytical linearity and thermal stability |

| Target Compound Data | Calaxin: R2 = 0.999 for calibration curves |

| Comparator Or Baseline | Unstandardized external calibration methods: Higher variance and lower accuracy in biphasic extractions |

| Quantified Difference | Near-perfect linearity (R2 = 0.999) enabling precise micro-scale quantification |

| Conditions | GC-MS (DB-5MS column, 1.8 mL/min helium flow, 300 °C max temp, 70 eV ionization) |

Procuring Calaxin as an internal standard guarantees high-fidelity data in complex physicochemical profiling and pharmacokinetic assays of novel lactone therapeutics.

Furanoheliangolide core with 2-methylprop-2-enoate ester

Targeted NF-κB Inhibition Assays

Due to its low IC100 (10 µM) compared to parthenolide, Calaxin is an effective choice for cell-based assays requiring potent, targeted inhibition of the NF-κB p65 subunit. It is particularly suited for models where minimizing the concentration of the inhibitor is critical to avoid confounding cytotoxic effects [1].

GC-MS Quantification of Terpenoids

Calaxin's thermal stability up to 300 °C and distinct ionization profile make it a reliable internal standard for determining octanol/water partition coefficients (Log P) and aqueous solubilities of novel sesquiterpene lactones and their prodrugs via GC-MS [2].

3D QSAR Molecular Modeling Reference

As a structurally rigid furanoheliangolide, Calaxin serves as a benchmark compound in the development of self-organizing neural networks and 3D QSAR models aimed at predicting the anti-inflammatory activity of natural products [3].

Application Fit Matrix

References

- [1] Siedle, B., et al. "Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB." Journal of Medicinal Chemistry 47.24 (2004): 6042-6054.

- [2] Costantino, C. M., et al. "Synthesis, Crystallography, and Anti-Leukemic Activity of the Amino Adducts of Dehydroleucodine." Molecules 25.20 (2020): 4836.

- [3] Scotti, M. T., et al. "Development of a Structural Model for NF-κB Inhibition of Sesquiterpene Lactones Using Self-Organizing Neural Networks." Journal of Medicinal Chemistry 49.10 (2006): 2912-2920.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types